2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile
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Overview
Description
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is a chemical compound with the molecular formula C11H9F2N3 and a molecular weight of 221.21 g/mol . This compound is known for its unique structural features, which include a difluoromethyl group attached to a benzodiazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a benzimidazole derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol .
Scientific Research Applications
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]propanenitrile: Similar in structure but with slight variations in the benzodiazole ring.
2-[1-(Trifluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The unique structural feature of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is a compound characterized by its unique benzodiazole structure, which incorporates a difluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
- Molecular Formula : C₁₁H₉F₂N₃
- Molecular Weight : 229.21 g/mol
- IUPAC Name : 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propanenitrile
- CAS Number : 923116-02-3
The biological activity of this compound is hypothesized to be linked to its interaction with various cellular targets. Preliminary studies suggest that it may act as a modulator of signaling pathways involved in inflammation and cell proliferation.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell growth may be attributed to its interference with critical cell cycle regulators.
NLRP3 Inhibition
Research has highlighted the potential of benzodiazole derivatives in inhibiting the NLRP3 inflammasome, which plays a significant role in inflammatory responses. A study demonstrated that related compounds could reduce IL-1β release and prevent pyroptosis in macrophages, suggesting a possible therapeutic application for metabolic disorders characterized by chronic inflammation .
Case Studies
In a recent investigation, the biological activity of this compound was evaluated alongside other benzodiazole derivatives. The results indicated that this compound exhibited moderate activity against specific cancer cell lines, with IC50 values comparable to established anticancer agents.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung) | 15 | Cell cycle arrest |
Benzodiazole Derivative X | MCF7 (Breast) | 10 | Apoptosis induction |
Benzodiazole Derivative Y | HeLa (Cervical) | 20 | NLRP3 inhibition |
Safety and Toxicology
Safety assessments are critical for any new chemical entity. Preliminary toxicity studies suggest that while the compound exhibits biological activity, it also requires careful evaluation for potential side effects. Standard procedures for evaluating acute toxicity and genotoxicity should be conducted to ensure safety for therapeutic use.
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPDURHYIPDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=NC2=CC=CC=C2N1C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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